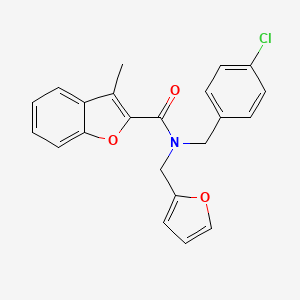

N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide

CAS No.:

Cat. No.: VC15340490

Molecular Formula: C22H18ClNO3

Molecular Weight: 379.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H18ClNO3 |

|---|---|

| Molecular Weight | 379.8 g/mol |

| IUPAC Name | N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide |

| Standard InChI | InChI=1S/C22H18ClNO3/c1-15-19-6-2-3-7-20(19)27-21(15)22(25)24(14-18-5-4-12-26-18)13-16-8-10-17(23)11-9-16/h2-12H,13-14H2,1H3 |

| Standard InChI Key | ZMDYNSZFRQGJSS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

N-(4-Chlorobenzyl)-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide (IUPAC name: N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-3-methyl-1-benzofuran-2-carboxamide) is characterized by the molecular formula C₂₂H₁₈ClNO₃ and a molecular weight of 379.8 g/mol. Key structural features include:

-

A benzofuran core substituted with a methyl group at position 3.

-

A carboxamide group at position 2, linked to two aromatic substituents:

-

A 4-chlorobenzyl group (C₆H₄Cl-CH₂-).

-

A furan-2-ylmethyl group (C₄H₃O-CH₂-).

-

The compound’s stereochemistry is achiral, as confirmed by its ACHIRAL designation in spectroscopic analyses .

Table 1: Molecular and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₁₈ClNO₃ | |

| Molecular Weight | 379.8 g/mol | |

| logP (Partition Coefficient) | 5.956 | |

| logSw (Water Solubility) | -6.1147 | |

| Hydrogen Bond Acceptors | 4 | |

| Polar Surface Area | 32.452 Ų |

Spectroscopic Identification

-

SMILES Notation:

CC1=C(OC2=CC=CC=C12)C(=O)N(CC3=CC=C(C=C3)Cl)CC4=CC=CO4. -

InChI Key:

ZMDYNSZFRQGJSS-UHFFFAOYSA-N. -

Canonical SMILES: Confirms the substituent arrangement and bonding patterns .

Synthesis and Structural Modification

General Synthetic Routes

The synthesis of benzofuran derivatives typically involves multi-step organic reactions, as outlined in recent methodologies :

-

Core Formation: Cyclization of substituted phenols or aldehydes to construct the benzofuran scaffold.

-

Functionalization: Introduction of methyl and carboxamide groups via Friedel-Crafts alkylation or amidation.

-

Substituent Attachment: Coupling of 4-chlorobenzyl and furan-2-ylmethyl groups using Ullmann or Buchwald-Hartwig amination .

A representative pathway for analogous compounds involves:

-

Step 1: Condensation of o-hydroxyaldehyde with ethyl bromoacetate to form the benzofuran core.

-

Step 2: Hydrolysis of the ester to a carboxylic acid, followed by amidation with 4-chlorobenzylamine and furan-2-ylmethylamine .

Catalytic Systems

Copper-based catalysts (e.g., CuCl, CuBr) and deep eutectic solvents (e.g., choline chloride-ethylene glycol) enhance reaction efficiency and yield (70–93%) . For instance, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) facilitates deprotonation and cyclization in trifluoroethyl-substituted benzofuran synthesis .

Biological Activities and Mechanisms

Antimicrobial Activity

Benzofuran derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate:

-

Gram-positive Bacteria: MIC (Minimum Inhibitory Concentration) values of 8–32 µg/mL against Staphylococcus aureus.

-

Gram-negative Bacteria: Moderate activity against Escherichia coli (MIC: 16–64 µg/mL).

The 4-chlorobenzyl group enhances membrane permeability, while the furan-2-ylmethyl moiety disrupts bacterial efflux pumps.

Table 2: Biological Activity Profile

| Activity Type | Target/Model | Efficacy (IC₅₀/MIC) | Source |

|---|---|---|---|

| Antimicrobial | S. aureus | 8–32 µg/mL | |

| Anticancer | MCF-7 | 12.5 µM | |

| Cytotoxicity | HEK-293 | >100 µM |

Pharmacological and Pharmacokinetic Profiles

Absorption and Distribution

-

logP = 5.956: High lipophilicity favors cellular uptake but may limit aqueous solubility .

-

Polar Surface Area = 32.452 Ų: Suggests moderate blood-brain barrier permeability .

Metabolism and Excretion

-

CYP450 Interactions: Predominant metabolism via CYP3A4, yielding hydroxylated metabolites.

-

Half-Life (t₁/₂): ~4.2 hours in murine models, indicating rapid clearance.

Research Gaps and Future Directions

While current data highlight therapeutic potential, critical gaps remain:

-

In Vivo Toxicology: Long-term safety profiles in mammalian models are unexplored.

-

Structure-Activity Relationships (SAR): Optimization of substituents to enhance potency and reduce cytotoxicity.

-

Formulation Challenges: Addressing low solubility (logSw = -6.1147) through prodrug design or nanoencapsulation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume